7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
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Overview
Description
7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted pyridine with a suitable hydrazine derivative can lead to the formation of the desired pyridazinone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
4-Methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’6,1]pyrido[2,3-d]pyrimidine: Known for its antibacterial properties.
Uniqueness
7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-(2-methylpropyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C11H17N3O/c1-8(2)7-14-11(15)10-9(6-13-14)4-3-5-12-10/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
CNZVLKJIWHATTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(CCCN2)C=N1 |
Origin of Product |
United States |
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